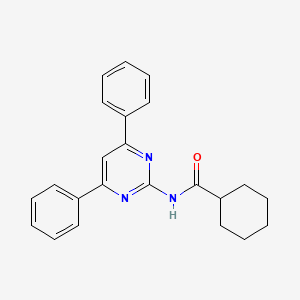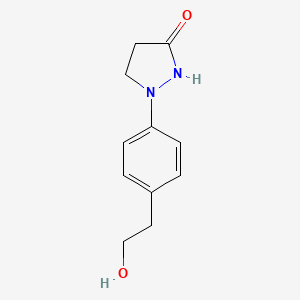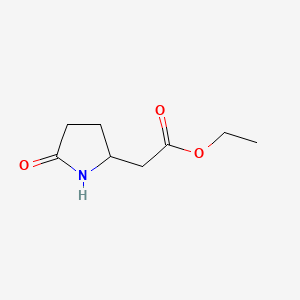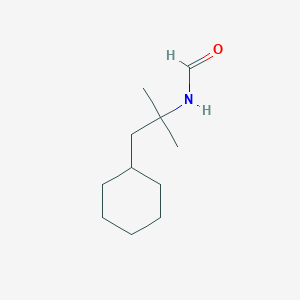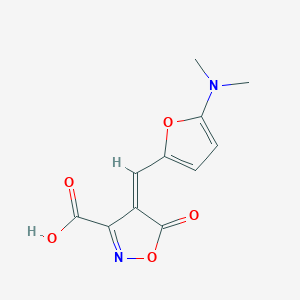
4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-(dimethylamino)furan-2-carbaldehyde with 5-oxo-4,5-dihydroisoxazole-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the isoxazole ring can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various furan and isoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as 2-furoic acid.
Isoxazole Derivatives: Compounds containing the isoxazole ring, such as 3,5-dimethylisoxazole.
Dimethylamino Compounds: Compounds containing the dimethylamino group, such as dimethylaminopyridine (DMAP).
Uniqueness
4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its combination of the furan, dimethylamino, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(4Z)-4-[[5-(dimethylamino)furan-2-yl]methylidene]-5-oxo-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5/c1-13(2)8-4-3-6(17-8)5-7-9(10(14)15)12-18-11(7)16/h3-5H,1-2H3,(H,14,15)/b7-5- |
InChI Key |
ZFCXYOQADFFZAK-ALCCZGGFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=C\2/C(=NOC2=O)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C2C(=NOC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


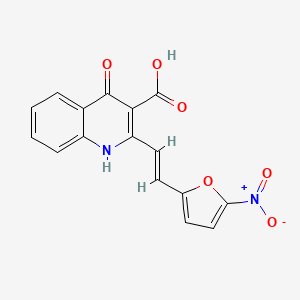
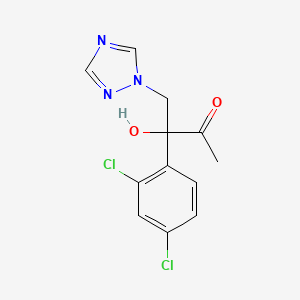
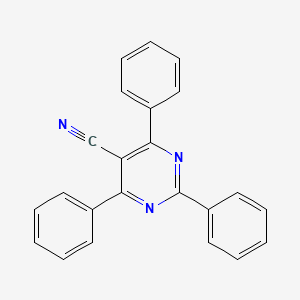
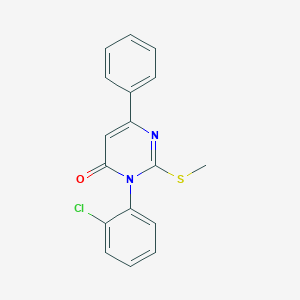
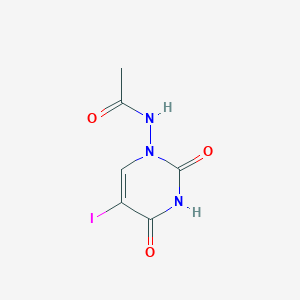
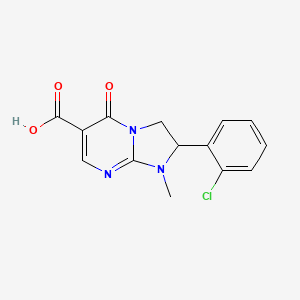

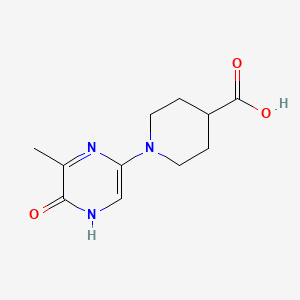
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
